N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-hydroxy-2-phenylethyl)acetamide
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Overview
Description
N-[1-(4-CHLOROPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]-N-(2-HYDROXY-2-PHENYLETHYL)ACETAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a pyrrolidinyl ring, and a hydroxy-phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-CHLOROPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]-N-(2-HYDROXY-2-PHENYLETHYL)ACETAMIDE typically involves multiple steps, including the formation of the pyrrolidinyl ring and the subsequent attachment of the chlorophenyl and hydroxy-phenylethyl groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-CHLOROPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]-N-(2-HYDROXY-2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-[1-(4-CHLOROPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]-N-(2-HYDROXY-2-PHENYLETHYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-CHLOROPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]-N-(2-HYDROXY-2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-CHLOROPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]-N-(2-PHENYLETHYL)PROPANAMIDE
- N-[1-(4-CHLOROPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]-N-(4-METHOXYBENZYL)-N’-METHYLTHIOUREA
Uniqueness
N-[1-(4-CHLOROPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]-N-(2-HYDROXY-2-PHENYLETHYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19ClN2O4 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-hydroxy-2-phenylethyl)acetamide |
InChI |
InChI=1S/C20H19ClN2O4/c1-13(24)22(12-18(25)14-5-3-2-4-6-14)17-11-19(26)23(20(17)27)16-9-7-15(21)8-10-16/h2-10,17-18,25H,11-12H2,1H3 |
InChI Key |
MVHKFIURSMGIOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC(C1=CC=CC=C1)O)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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